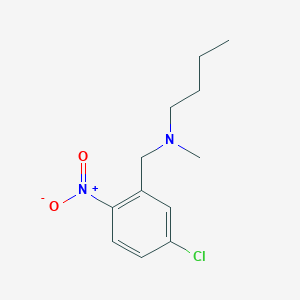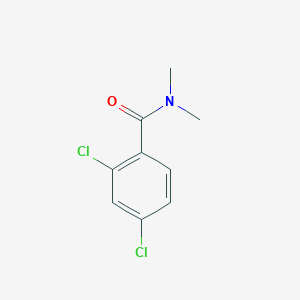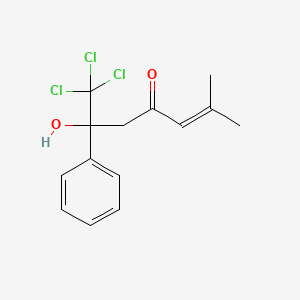![molecular formula C15H12ClNO3 B5211051 4-chloro-3-[(phenylacetyl)amino]benzoic acid](/img/structure/B5211051.png)
4-chloro-3-[(phenylacetyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(phenylacetyl)amino]benzoic acid, also known as CPABA, is a chemical compound that has been used in various scientific research applications. This compound is a derivative of para-aminobenzoic acid (PABA) and has been synthesized using different methods. CPABA has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
4-chloro-3-[(phenylacetyl)amino]benzoic acid inhibits the biosynthesis of folate by interfering with the activity of dihydropteroate synthase, which is an enzyme involved in the synthesis of dihydrofolate. This compound can also inhibit the activity of γ-glutamyl hydrolase, which is an enzyme involved in the metabolism of folate. By inhibiting these enzymes, this compound reduces the availability of folate, which is essential for DNA synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have antimicrobial activity against various bacterial and parasitic strains. This compound has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of malaria, as it has been shown to inhibit the growth of Plasmodium falciparum, which is the parasite responsible for malaria.
実験室実験の利点と制限
4-chloro-3-[(phenylacetyl)amino]benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. This compound has been extensively studied and has been shown to have a wide range of biological activities. However, this compound also has limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of 4-chloro-3-[(phenylacetyl)amino]benzoic acid. One potential direction is the development of new derivatives of this compound with improved solubility and toxicity profiles. Another direction is the study of this compound in combination with other drugs for the treatment of bacterial and parasitic infections. Additionally, this compound could be studied for its potential use in the treatment of cancer and other diseases. Overall, this compound has shown great potential for use in various scientific research applications, and further study of this compound could lead to the development of new therapies for a variety of diseases.
合成法
4-chloro-3-[(phenylacetyl)amino]benzoic acid can be synthesized using various methods. One of the most common methods is the reaction of PABA with phenylacetyl chloride in the presence of an acid catalyst. This reaction results in the formation of phenylacetyl-PABA, which can then be chlorinated using thionyl chloride to produce this compound. Another method involves the reaction of PABA with phenylacetic acid in the presence of a dehydrating agent to produce phenylacetyl-PABA, which can then be chlorinated to produce this compound.
科学的研究の応用
4-chloro-3-[(phenylacetyl)amino]benzoic acid has been used in various scientific research applications, including the study of folate biosynthesis, bacterial growth inhibition, and enzyme inhibition. This compound is a structural analog of PABA, which is a precursor for the synthesis of folate. This compound has been used to study the inhibition of folate biosynthesis in bacteria and parasites. This compound has also been used to inhibit bacterial growth by interfering with the synthesis of folic acid. Additionally, this compound has been studied for its ability to inhibit enzymes such as dihydropteroate synthase and γ-glutamyl hydrolase.
特性
IUPAC Name |
4-chloro-3-[(2-phenylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-12-7-6-11(15(19)20)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEIBBRGRPOADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-bromo-1-chloroethyl)-4,8-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5210974.png)
![1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5210978.png)

![2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B5210992.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5210999.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211004.png)


![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5211038.png)


![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5211071.png)
![3-{[(2-chlorobenzoyl)amino]methyl}-N-(2,3-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5211085.png)